(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester
Overview
Description
(S)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester typically involves the esterification of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this ester can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as solid acid resins can be employed to facilitate the esterification process .
Types of Reactions:
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Acidic Hydrolysis: Dilute hydrochloric acid or sulfuric acid under reflux conditions.
Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Scientific Research Applications
(S)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions, including nucleophilic substitution and addition .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Ethyl propanoate: Another ester with a sweet smell, used in the food industry.
Uniqueness: (S)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring these characteristics .
Properties
IUPAC Name |
ethyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCCJSWZXCFGFK-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@](C)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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